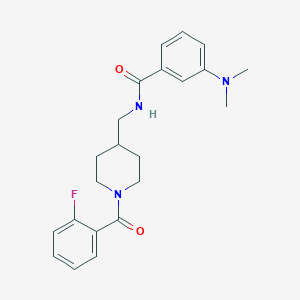

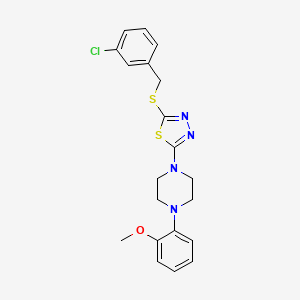

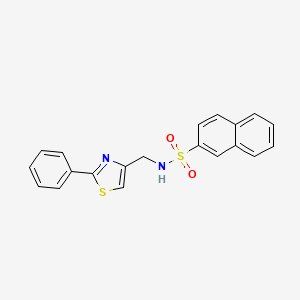

![molecular formula C15H19N3O4S2 B2822317 N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214004-83-7](/img/structure/B2822317.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, also known as MBT-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

科学的研究の応用

Medicinal Chemistry and Drug Development

Benzothiazoles, including our compound of interest, have been extensively investigated for their pharmaceutical and biological activities. Researchers have explored their potential as:

- Anti-cancer agents : Some benzothiazoles exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Anti-bacterial and anti-tuberculosis agents : Benzothiazoles have shown promise in combating bacterial infections and tuberculosis .

- Anti-inflammatory agents : These compounds may help manage inflammation-related conditions .

- Enzyme inhibitors : Benzothiazoles can modulate enzyme activity, making them relevant for drug development .

Biological Activity and Mechanisms

The compound’s structure suggests potential interactions with biological targets. For instance:

- p53 activation : Isoxazole derivatives of this compound were found to activate p53, a crucial tumor suppressor protein. This activation led to cell cycle arrest and apoptosis in cancer cells .

- Mitochondrial pathways : Alterations in mitochondrial proteins (such as Bcl-2 and Bax) contribute to apoptosis induced by these compounds .

Nonlinear Optical Properties

Interestingly, some derivatives of this compound exhibit strong nonlinear optical (NLO) properties. These findings could have applications in photonics and optical devices .

Synthetic Methods

Researchers have developed synthetic routes for benzothiazoles, including our compound. These methods involve condensation reactions of 2-aminobenzenethiol with various substrates (aldehydes, ketones, acids, acyl chlorides) and cyclization using thioamide or carbon dioxide (CO₂) as raw materials .

In Vivo Testing

While in vitro studies provide valuable insights, further biological testing in in vivo models (such as colon cancer models) is essential to validate the compound’s efficacy and safety .

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased concentration of acetylcholine enhances the transmission of signals across the synapse.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse, which can improve cognitive function .

Pharmacokinetics

The compound’s effectiveness against alzheimer’s disease suggests that it is likely to have good bioavailability .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This enhancement can result in improved cognitive function, making this compound potentially useful in the treatment of Alzheimer’s disease .

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-22-10-6-7-11-13(9-10)23-15(16-11)17-14(19)12-5-3-4-8-18(12)24(2,20)21/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLHDKKLQMMNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

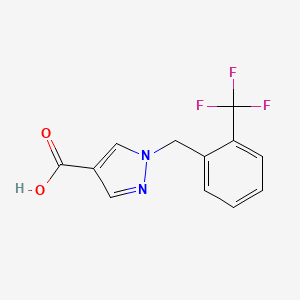

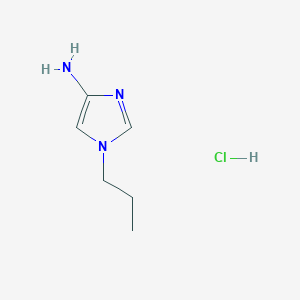

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2822236.png)

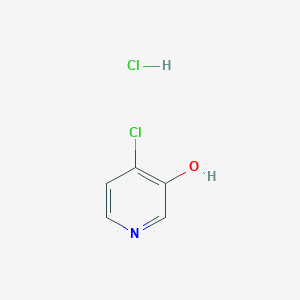

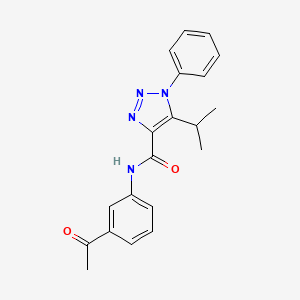

![1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2822237.png)

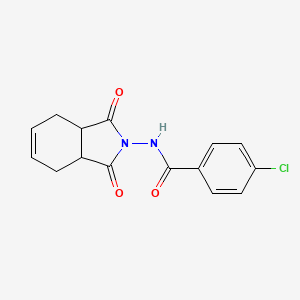

![N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2822240.png)

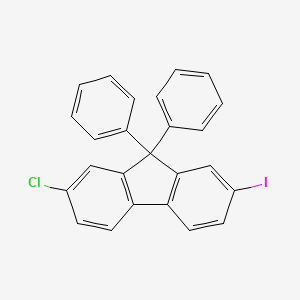

![2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2822255.png)